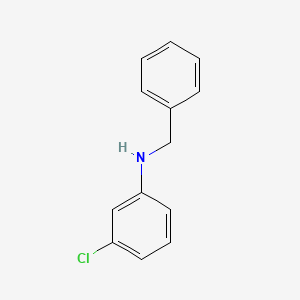

N-benzyl-3-chloroaniline

Description

Structure

3D Structure

Properties

CAS No. |

50798-95-3 |

|---|---|

Molecular Formula |

C13H12ClN |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

N-benzyl-3-chloroaniline |

InChI |

InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |

InChI Key |

NQIJQQDDQDHYJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of N-(3-chlorophenyl)benzenemethanamine

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of N-(3-chlorophenyl)benzenemethanamine, also known as N-benzyl-3-chloroaniline. This molecule, featuring a secondary amine linking a benzyl group and a 3-chlorophenyl moiety, represents a significant scaffold in medicinal chemistry and materials science. This document details its structural attributes, spectroscopic signature, and logical synthetic pathways, offering field-proven insights for researchers, scientists, and professionals in drug development. The causality behind its chemical behavior and the strategic implications of its structural features are emphasized to provide a foundational understanding for its application in advanced scientific research.

Nomenclature and Chemical Identification

Precise identification is paramount for scientific integrity and reproducibility. The compound in focus, N-(3-chlorophenyl)benzenemethanamine, is systematically named This compound . The nomenclature designates a benzyl group (benzenemethane) and a 3-chlorophenyl group attached to the nitrogen atom of an aniline core.

Key identifiers for this compound are summarized below for unambiguous reference.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-(3-Chlorophenyl)benzenemethanamine, 3-Chloro-N-benzylaniline[1] |

| CAS Number | 50798-95-3[1] |

| Molecular Formula | C₁₃H₁₂ClN[1] |

| Molecular Weight | 217.69 g/mol [1] |

| InChI Key | NQIJQQDDQDHYJK-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl[1] |

Core Chemical Structure Analysis

The functionality and reactivity of this compound are direct consequences of its molecular architecture. Understanding this architecture is critical for predicting its behavior in chemical and biological systems.

Molecular Topology

This compound is a secondary amine featuring three primary components:

-

A Benzyl Group: A flexible, non-polar moiety (C₆H₅CH₂-).

-

A 3-Chlorophenyl Group: A planar aromatic ring substituted with a chlorine atom at the meta position.

-

A Secondary Amine Bridge: A nitrogen atom (-NH-) that serves as a flexible linker and a key site for chemical interactions.

The molecule is achiral and possesses a bent conformation, with the two aromatic rings typically oriented at a significant dihedral angle to minimize steric hindrance.[2]

Electronic Effects: The Role of Chlorine

The chlorine atom at the meta-position of the aniline ring is a key modulator of the molecule's electronic properties. Its influence is twofold:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic pi-system. However, for halogens, the inductive effect strongly outweighs the resonance effect.

The causality here is that the electron-withdrawing nature of chlorine reduces the basicity of the amine nitrogen compared to unsubstituted benzylaniline. This modulation is a common and deliberate strategy in drug design to fine-tune pKa and metabolic stability.

Spectroscopic and Analytical Characterization

A self-validating protocol in chemical synthesis requires robust analytical confirmation of the product structure. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments.

-

Aromatic Protons (δ ≈ 6.5-7.4 ppm): Protons on both the benzyl and 3-chlorophenyl rings will appear in this region. The pattern will be complex due to overlapping signals and splitting. The protons on the 3-chlorophenyl ring will show distinct splitting patterns influenced by the chlorine and amine substituents.

-

Benzylic Protons (-CH₂-) (δ ≈ 4.3 ppm): A characteristic singlet (or a doublet if coupled to the N-H proton) integrating to two protons. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and phenyl ring.

-

Amine Proton (-NH-) (δ ≈ 4.0-5.0 ppm): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton.

-

Aromatic Carbons (δ ≈ 112-148 ppm): Multiple signals will be present, corresponding to the inequivalent carbons of the two aromatic rings. The carbon attached to the chlorine (C-Cl) will be shifted, as will the carbon attached to the nitrogen (C-N).

-

Benzylic Carbon (-CH₂-) (δ ≈ 48 ppm): A single signal in the aliphatic region, confirming the methylene bridge.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups. The expected absorptions provide direct evidence of the molecular structure.

| Functional Group | Wavenumber (cm⁻¹) | Causality of Absorption |

| N-H Stretch | 3350-3450 | Stretching vibration of the secondary amine bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of sp² C-H bonds in the phenyl rings. |

| Aliphatic C-H Stretch | 2850-2950 | Stretching vibrations of the sp³ C-H bonds in the methylene bridge. |

| Aromatic C=C Stretch | 1580-1610 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-N Stretch | 1250-1350 | Stretching vibration of the aryl- and alkyl-amine bonds. |

| C-Cl Stretch | 700-800 | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that validates the connectivity of the molecule.[1]

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 217. An M+2 peak at m/z 219 with approximately one-third the intensity of the M+ peak will also be present, which is the characteristic isotopic signature of a single chlorine atom.[1]

-

Key Fragmentation Pathways: The choice of fragmentation is dictated by the stability of the resulting fragments.

-

Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the highly stable tropylium ion at m/z 91 . This is often the base peak in the spectrum.[1]

-

Alpha-Cleavage: Cleavage of the N-C(phenyl) bond can also occur, leading to other characteristic fragments.

-

Synthesis and Reactivity

A reliable and scalable synthesis is essential for any compound intended for research or development. The N-aryl benzylamine scaffold is readily accessible through several established methods.[3]

Retrosynthetic Analysis & Common Synthetic Protocol

The most logical and field-proven approach for synthesizing this compound is through reductive amination .[4][5][6][7][8] This strategy involves the formation of an imine intermediate from an aniline and an aldehyde, followed by in-situ reduction to the target amine. This method is chosen for its high efficiency, mild reaction conditions, and broad substrate scope.

The key disconnection is the N-CH₂ bond, leading back to 3-chloroaniline and benzaldehyde as readily available starting materials.

Experimental Protocol: Reductive Amination

This protocol describes a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS.

Materials:

-

3-Chloroaniline (1.0 eq)[9]

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

Procedure:

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloroaniline and the solvent (DCM or DCE).

-

Imine Formation: Add benzaldehyde followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the intermediate imine.

-

Reduction: Slowly add sodium triacetoxyborohydride in portions. The choice of this reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction completion by TLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Relevance in Medicinal Chemistry and Drug Development

The N-aryl benzylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[10]

-

Enzyme Inhibition: This scaffold is a cornerstone in the design of kinase inhibitors and other enzyme-targeted therapeutics. For instance, derivatives of N-aryl benzylamines have shown potent and selective inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy.[11]

-

Anticancer Activity: The structural motif is present in various compounds designed as antiproliferative agents. By modifying the substitution patterns on the aromatic rings, researchers can tune the activity against specific cancer cell lines.[12][13]

-

Structural Flexibility and Binding: The secondary amine linker provides rotational flexibility, allowing the two aromatic moieties to adopt optimal conformations to fit into protein binding pockets. The N-H group can act as a crucial hydrogen bond donor, while the aromatic rings can engage in pi-stacking and hydrophobic interactions.

The inclusion of a chlorine atom, as in this compound, is a deliberate tactic to enhance metabolic stability by blocking potential sites of oxidation and to improve binding affinity through halogen bonding or by modulating the electronics of the aromatic system.

Conclusion

N-(3-chlorophenyl)benzenemethanamine is a structurally well-defined molecule with significant potential as a building block in drug discovery and materials science. Its chemical properties are governed by the interplay of its benzyl, 3-chlorophenyl, and secondary amine components. Its synthesis is straightforward and efficient via reductive amination, a robust and reliable method. The detailed structural and spectroscopic analysis provided in this guide serves as a foundational resource for researchers aiming to utilize this versatile scaffold in the development of novel, high-value chemical entities.

References

-

ResearchGate. (n.d.). N-Benzyl-3-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-4-chloroaniline. Retrieved from [Link]

-

Organic Syntheses. (1928). Benzylaniline. Org. Synth. 1928, 8, 38. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

- Google Patents. (1996). US5536877A - Preparation of arylbenzylamines.

-

MDPI. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

-

ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Unknown Source. (n.d.). Manufacturing Process. Retrieved from [Link]

-

PubMed. (2010). N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold that provides rapid access to antimicrotubule agents: synthesis and evaluation of antiproliferative activity against select cancer cell lines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

-

MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

ResearchGate. (2022). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

-

PubMed Central. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-Chloro-N-(α-methyl benzyl) aniline. Retrieved from [Link]

-

Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 10. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

N-benzyl-3-chloroaniline molecular weight and formula

An In-depth Technical Guide to N-benzyl-3-chloroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a secondary amine that serves as a valuable intermediate and structural motif in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the combination of a substituted aniline ring and a benzyl group offers a versatile scaffold for generating diverse molecular architectures. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers and drug development professionals.

The molecule's structure, featuring a chlorine atom at the meta position of the aniline ring, significantly influences its electronic properties and reactivity. This halogen substitution can modulate the basicity of the amine and provides a potential site for further functionalization through cross-coupling reactions, making it a strategic component in the design of complex target molecules.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. These parameters govern its behavior in chemical reactions, its suitability for various analytical techniques, and its formulation into potential products.

Molecular Identity

The foundational identifiers for this compound are summarized below. The Chemical Abstracts Service (CAS) number is a unique identifier for this specific chemical substance.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 50798-95-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂ClN | [1][2] |

| Molecular Weight | 217.69 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl | [1] |

Physicochemical Data

The physical properties of this compound dictate the conditions required for its handling, storage, and application in synthetic protocols.

| Property | Value | Source & Notes |

| Monoisotopic Mass | 217.0658271 Da | [1] |

| XLogP3 | 3.8 | [1] (A measure of lipophilicity, crucial for predicting drug absorption and membrane permeability) |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of 3-chloroaniline with benzaldehyde. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality of Reagent Selection

-

Reactants : 3-Chloroaniline provides the core aniline structure, while benzaldehyde serves as the source of the benzyl group.

-

Reducing Agent : Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike harsher reagents like sodium borohydride, STAB is mild, moisture-tolerant, and highly selective for the reduction of the protonated imine intermediate over the starting aldehyde. This selectivity minimizes side reactions and leads to a cleaner product profile, simplifying purification.

-

Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, effectively dissolves the reactants and intermediates, and is unreactive under the reaction conditions.

Step-by-Step Synthesis Protocol

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

-

Aldehyde Addition : Begin stirring the solution and add benzaldehyde (1.05 eq) dropwise at room temperature.

-

Imine Formation : Allow the mixture to stir for 30-45 minutes. The formation of the intermediate N-benzylidene-3-chloroaniline can be monitored by Thin Layer Chromatography (TLC). This step is crucial as it drives the equilibrium towards the imine product.

-

Reduction : Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction : Let the reaction stir at room temperature overnight (12-18 hours) until completion is confirmed by TLC analysis.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate neutralizes the acidic byproducts and any remaining STAB.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing : Wash the combined organic layers with brine to remove residual water.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.

Synthesis Workflow Diagram

Sources

Technical Guide: Solubility Profiling and Solvent Selection for N-Benzyl-3-chloroaniline

[1][2]

CAS Registry Number: 50798-95-3 Chemical Formula: C₁₃H₁₂ClN Molecular Weight: 217.69 g/mol Physical State: Viscous oil / Low-melting solid (depending on purity)[1][2]

Executive Summary & Physicochemical Profile

This compound is a lipophilic secondary amine predominantly used as an intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the hydrophobic benzyl/chlorophenyl moieties and the hydrogen-bond-donating capability of the secondary amine.[3]

Understanding its solubility is critical for:

-

Reaction Optimization: Selecting solvents that ensure homogeneity during N-alkylation or coupling reactions.[1][2][3]

-

Purification: Designing liquid-liquid extraction (LLE) and chromatography gradients.

-

Crystallization: Identifying anti-solvents for salt formation (e.g., hydrochloride salts).[1][2][3]

Key Physicochemical Determinants

| Property | Value (Approx.) | Implication for Solubility |

| LogP (Octanol/Water) | ~3.8 | Highly lipophilic; negligible aqueous solubility at neutral pH.[1][2][4] |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weak base; solubility in water increases significantly at pH < 2.[1][2][4] |

| H-Bond Donors | 1 (N-H) | Moderate solubility in H-bond accepting solvents (e.g., Acetone, DMSO).[1][2][3][4] |

| H-Bond Acceptors | 1 (N) | Interaction with protic solvents (Alcohols).[1][2][4] |

Theoretical Solubility Matrix

Note: The values below are predictive ratings based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N-benzylaniline, 3-chloroaniline).

Solubility Ratings by Solvent Class[5][6]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Strong dispersion forces and dipole-dipole interactions match the chlorinated aromatic ring.[1][2][4] |

| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High | The secondary amine acts as an H-bond donor to the solvent oxygen; lipophilic tails align.[1][3][4] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | "Like dissolves like" via |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | High dielectric constants solubilize the amine, though isolation may be difficult due to high boiling points.[1][3][4] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but solubility decreases as alcohol chain length increases.[1][3][4] Useful for recrystallization.[1][2][3] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | Soluble, but often used as a gradient eluent or anti-solvent to precipitate impurities.[1][3][4] |

| Aqueous Media | Water (pH 7) | Insoluble | Hydrophobic effect dominates; energy cost to disrupt water network is too high.[1][2][3][4] |

| Acidic Aqueous Media | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of the amine ( |

Experimental Protocols for Solubility Determination

Since specific thermodynamic solubility values are often proprietary, researchers must empirically determine these values.[1][2][3] Below is a self-validating Gravimetric Saturation Protocol .

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials Required

-

Target Solvent (HPLC Grade)

-

Thermostatic Orbital Shaker (set to 25°C ± 0.1°C)

-

0.45 µm PTFE Syringe Filters (compatible with organic solvents)[2][3]

-

Precision Analytical Balance (0.01 mg resolution)

Step-by-Step Methodology

-

Supersaturation: Add the test substance to 5 mL of solvent in a glass vial until undissolved oil/solid remains visible (ensure excess).

-

Equilibration: Seal the vial and agitate in the thermostatic shaker for 24 hours .

-

Sedimentation: Allow the sample to stand stationary for 4 hours at 25°C to let undissolved phases settle.

-

Filtration: Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant and filter through the 0.45 µm PTFE filter into a tared weighing vessel.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Protocol B: Rapid Visual Solubility Screen (Solvent Selection)

Use this for quick solvent selection during process development (e.g., finding a recrystallization solvent).[1][2][3]

Figure 1: Decision logic for rapid visual solubility classification.

Application in Synthesis & Purification

The solubility profile dictates the workflow for synthesizing this compound (typically via reductive amination or direct alkylation).[1][2]

Reaction Solvent Selection[3][4]

-

Toluene: Preferred for direct alkylation (benzyl chloride + 3-chloroaniline).[1][2][3]

-

Dichloromethane (DCM): Preferred for reductive amination (benzaldehyde + 3-chloroaniline + reducing agent).[1][2][3]

Purification Strategy (Liquid-Liquid Extraction)

Since this compound is a lipophilic amine:

-

Acid Phase: Extract the reaction mixture with 1M HCl . The amine protonates and moves to the aqueous phase, leaving non-basic impurities (e.g., benzyl alcohol) in the organic phase.[3]

-

Wash: Wash the acidic aqueous layer with Ethyl Acetate or Ether .[2][3]

-

Basification: Neutralize the aqueous layer with NaOH or NaHCO₃ to pH > 9.[2][3] The free base amine will oil out.[2][3]

-

Extraction: Extract the free base back into DCM or Ethyl Acetate .[2][3]

Chromatography[1][3][4]

References

Sources

- 1. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 2. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyl-3-methoxyaniline | 90811-55-5 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Technical Analysis: N-Benzyl-3-chloroaniline vs. N-Benzyl-4-chloroaniline

This guide provides an in-depth technical analysis of the structural, physicochemical, and functional differences between N-benzyl-3-chloroaniline and N-benzyl-4-chloroaniline . It is designed for researchers requiring precise characterization data and medicinal chemistry rationale for scaffold selection.

Executive Summary

The distinction between the meta-isomer (This compound ) and the para-isomer (N-benzyl-4-chloroaniline ) extends beyond simple regiochemistry. In drug discovery, this isomerism dictates metabolic stability, conformational entropy, and ligand-protein binding vectors.

-

The Para-Isomer (4-Cl): Preferred for enhancing metabolic stability by blocking CYP450-mediated p-hydroxylation. It typically presents as a crystalline solid with a symmetric NMR signature.

-

The Meta-Isomer (3-Cl): Utilized to modulate lipophilicity and electronic distribution without strictly enforcing linear geometry. It often presents as an oil or low-melting solid with a complex, asymmetric NMR signature.

Physicochemical & Structural Profiling

The position of the chlorine atom significantly alters the crystal lattice energy and electronic environment of the nitrogen lone pair.

Comparative Data Table

| Feature | This compound (Meta) | N-Benzyl-4-chloroaniline (Para) |

| CAS Registry | 108-42-9 (Parent Aniline Ref) | 2948-37-0 |

| Molecular Formula | C₁₃H₁₂ClN | C₁₃H₁₂ClN |

| Molecular Weight | 217.70 g/mol | 217.70 g/mol |

| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |

| Symmetry | ||

| Predicted pKa (BH⁺) | ~3.5 (Electron withdrawing | ~3.9 (Resonance donation |

| ¹H NMR (Aromatic) | Complex multiplet (ABCD system) | Symmetric AA'BB' system (Doublets) |

| Metabolic Liability | High (Para-position open) | Low (Para-position blocked) |

Electronic Effects (Hammett Analysis)

The reactivity of the amine nitrogen is governed by the electronic influence of the chlorine substituent:

-

Meta-Cl (

): Exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the nitrogen more significantly than the para-isomer. -

Para-Cl (

): While inductively withdrawing, the chlorine atom also donates electron density via resonance (+R), partially mitigating the -I effect. This makes the para-isomer slightly more basic and nucleophilic.

Spectroscopic Identification (The "Fingerprint")

Distinguishing these isomers via ¹H NMR is the primary method of validation. The aromatic region (6.5 – 7.5 ppm) provides the definitive "fingerprint."

N-Benzyl-4-chloroaniline (Para)

-

Pattern: Two distinct doublets (integration 2H each) in the aniline ring region.

-

Coupling: Typical ortho-coupling (

). -

Appearance: The symmetry of the p-substituted ring creates a classic AA'BB' system.

Diagnostic Signal:

.

This compound (Meta)

-

Pattern: Four distinct signals corresponding to the four non-equivalent protons on the aniline ring.

-

Appearance:

-

Singlet (broad): Proton between Cl and N (H2).

-

Doublet: Proton ortho to N (H6).

-

Doublet: Proton ortho to Cl (H4).

-

Triplet: Proton meta to both (H5).

Diagnostic Signal: A narrow triplet or broad singlet at

(H2) is unique to the meta-isomer. -

Synthetic Pathways & Experimental Protocols

The most robust method for synthesizing either isomer is Reductive Amination . This approach avoids over-alkylation common with direct alkylation of anilines.

Reaction Logic

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-benzyl-4-chloroaniline (Scale: 10 mmol).

Reagents:

-

4-Chloroaniline (1.27 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Methanol (30 mL)

-

Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

-

Acetic Acid (catalytic, 2-3 drops)

Procedure:

-

Imine Formation: In a 100 mL round-bottom flask, dissolve 4-chloroaniline in Methanol. Add Benzaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Monitoring: TLC should show consumption of aldehyde and formation of a new spot (Imine).

-

Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ portion-wise over 15 minutes (Gas evolution: H₂).

-

Completion: Remove ice bath and stir at RT for 12 hours.

-

Quench: Quench reaction with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc for the para-isomer (or column chromatography for the meta-isomer oil).

Synthesis Workflow Diagram

Figure 1: Step-wise reductive amination pathway for N-benzyl aniline derivatives.

Medicinal Chemistry: Metabolic & SAR Logic

The choice between 3-Cl and 4-Cl is a strategic decision in Structure-Activity Relationship (SAR) studies.

The "Para-Block" Strategy

The para-position of an aromatic ring is the primary site for Phase I metabolism (oxidation) by CYP450 enzymes.

-

Mechanism: CYP enzymes typically install a hydroxyl group at the least hindered, most electron-rich position (para).

-

4-Cl Effect: Placing a chlorine at the para-position blocks this metabolic soft spot, significantly increasing the drug's half-life (

). -

3-Cl Effect: Leaves the para-position open. This allows for metabolic clearance, which may be desirable if a "soft drug" (short duration of action) is required.

SAR Decision Tree

Figure 2: Strategic decision-making process for selecting meta vs. para substitution.

References

-

Synthesis & Characterization

- This compound NMR Data. Royal Society of Chemistry (RSC)

-

Reductive Amination Methodology

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Physical Properties (Parent Anilines)

- 4-Chloroaniline (CAS 106-47-8) & 3-Chloroaniline (CAS 108-42-9) Physical Constants. PubChem / Sigma-Aldrich.

-

Metabolic Stability (General Principle)

- Smith, D. A. "Design of Drugs Involving the Modulation of Metabolism." Methods and Principles in Medicinal Chemistry.

Part 1: Presumptive GHS Classification and Hazard Summary

An In-Depth Technical Guide to the Presumptive Hazards of N-benzyl-3-chloroaniline

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. This compound is one such molecule. A thorough review of publicly available safety literature reveals a critical data gap: no comprehensive Safety Data Sheet (SDS) or detailed toxicological profile is available for this specific compound. This guide is designed for researchers, scientists, and drug development professionals to address this gap. It provides a presumptive hazard assessment by synthesizing data from its constituent chemical moieties and closest structural analogs. As a Senior Application Scientist, my approach is not merely to list potential dangers but to explain the chemical causality behind them, enabling research teams to establish self-validating safety protocols grounded in authoritative data. We will proceed by analyzing the known hazards of 3-chloroaniline and the benzyl group to construct a robust and cautious framework for handling this compound.

Given the absence of a specific SDS for this compound, a presumptive hazard classification is derived from its structural components: the highly toxic 3-chloroaniline core and the bioactive benzyl group. The resulting analysis indicates that this compound should be handled as a substance with a high degree of acute toxicity, potential for organ damage through repeated exposure, and significant environmental hazards.

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) framework provides a universal standard for hazard communication. Based on the data from its precursors and analogs, this compound is presumed to warrant the following classifications.

Table 1: Presumptive GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Health Hazard |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |

This classification is a synthesis derived from the severe hazard profile of 3-chloroaniline[1][2][3]. The addition of a benzyl group is not expected to mitigate these intrinsic hazards.

Caption: Presumed GHS Pictograms for this compound.

Part 2: Toxicological Profile Analysis

A compound's toxicity is intrinsically linked to its chemical structure. By deconstructing this compound into its primary functional components, we can build a scientifically sound toxicological forecast.

The 3-Chloroaniline Moiety: The Driver of High Toxicity

The dominant contributor to the hazard profile is the 3-chloroaniline portion of the molecule. Aniline and its chlorinated derivatives are well-documented toxicants.

-

Acute Toxicity: Safety data for 3-chloroaniline consistently classifies it as Category 3 for acute oral, dermal, and inhalation toxicity[1][2][4]. This means that small quantities can be lethal. The primary mechanism of toxicity for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen[5]. Symptoms of exposure can be delayed and include cyanosis (blue lips, fingernails, and skin), headache, dizziness, nausea, and in severe cases, convulsions and unconsciousness[5].

-

Specific Target Organ Toxicity (Repeated Exposure) - STOT RE: Chronic or repeated exposure to 3-chloroaniline may cause damage to organs[1][3]. The blood, liver, and kidneys are primary target organs for aniline compounds.

-

Ecotoxicity: 3-Chloroaniline is classified as very toxic to aquatic life with long-lasting effects[1][3][6]. Its release into the environment must be strictly avoided as it can cause significant harm to aquatic ecosystems[5][7].

The Benzyl Moiety: Contributor of Irritation and Bioactivity

The benzyl group, while less acutely toxic than 3-chloroaniline, introduces its own set of potential hazards. Data from benzyl chloride, a common precursor, is instructive.

-

Irritation: Benzyl chloride is a known irritant to the eyes, skin, and respiratory system[8]. It is reasonable to assume that this compound may also cause irritation upon contact. Data for the isomeric N-benzyl-4-chloroaniline shows it causes skin and serious eye irritation[9].

-

Metabolism and Systemic Effects: The benzyl group can alter the lipophilicity and metabolic profile of the parent molecule. Once absorbed, the compound will undergo metabolic processing. While specific pathways for this compound are unstudied, related compounds like benzyl alcohol can cause systemic effects if absorbed in sufficient quantities[10].

Part 3: Experimental Protocols for Safe Handling and Risk Mitigation

The presumptive hazard profile demands stringent, self-validating safety protocols. The following procedures are based on the inferred high toxicity and should be considered mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent all routes of exposure.

Experimental Workflow: Chemical Handling

-

Engineering Control: All manipulations (weighing, transferring, reactions, purification) involving this compound MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[6].

-

Hand Protection: Use nitrile gloves with a thickness of at least 0.4 mm. Given the high dermal toxicity, double-gloving is strongly recommended. Check glove compatibility charts and dispose of gloves immediately after handling the material or upon suspected contamination[1].

-

Eye Protection: Chemical safety goggles are mandatory. A full face shield should be worn when handling larger quantities (>5 g) or when there is a risk of splashing[6].

-

Body Protection: A lab coat must be worn and kept fastened. For operations with a higher risk of splashes, a chemically resistant apron is required[1].

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a respirator with an organic vapor cartridge is necessary[2][4].

Caption: Mandatory PPE workflow for handling this compound.

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[6]. The container must be kept tightly closed. Store in a locked cabinet or a designated area for highly toxic substances[3][4]. Protect from direct sunlight, as anilines can degrade or polymerize upon exposure to light and air[2][11].

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][2].

First Aid Measures

Immediate and decisive action is critical in the event of an exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms may be delayed[1][3][5].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][3][5].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][5].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately[1][3][5].

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[3][5].

-

Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not allow the material to enter drains or waterways due to its high aquatic toxicity[1][3][6]. Follow all local, regional, and national regulations for hazardous waste disposal.

Conclusion

References

-

Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS.

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76281, N-benzyl-4-chloroaniline. PubChem.

-

ChemicalBook. (n.d.). 3-Chloroaniline Chemical Properties,Uses,Production.

-

Centers for Disease Control and Prevention. (n.d.). Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards.

-

MDPI. (2021). Ecological Effects of Benzyl Chloride on Different Korean Aquatic Indigenous Species Using an Artificial Stream Mesocosm Simulating a Chemical Spill.

-

GOV.UK. (n.d.). Benzyl chloride - Incident management.

-

Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH).

-

Thermo Fisher Scientific. (2025). 3-Chloroaniline - SAFETY DATA SHEET.

-

ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE.

-

Sigma-Aldrich. (2024). 3-Chloroaniline Safety Data Sheet.

-

ResearchGate. (2025). Assessment of chloroaniline toxicity by the submitochondrial particle assay.

-

RIVM. (n.d.). Environmental risk limits for monochloramines.

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. carlroth.com [carlroth.com]

- 3. cpachem.com [cpachem.com]

- 4. carlroth.com [carlroth.com]

- 5. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. rivm.nl [rivm.nl]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]

- 9. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

Technical Guide: N-Benzyl-3-Chloroaniline as a Strategic Intermediate in Azo Dye Synthesis

[1]

Executive Summary & Chemical Profile[2]

N-benzyl-3-chloroaniline (CAS: 13556-26-8, approx.)[1] represents a critical class of "coupling components" in the synthesis of hydrophobic disperse dyes . In the molecular engineering of azo colorants, this intermediate serves a dual function:

-

Chromophoric Modulation: The benzyl moiety introduces steric bulk and hydrophobicity, essential for the dye's affinity to polyester fibers (disperse dyeing).

-

Electronic Tuning: The chlorine substituent at the meta position (relative to the amine) exerts an inductive withdrawing effect (-I), which typically induces a hypsochromic shift (blue shift) compared to unsubstituted analogues, while improving lightfastness by reducing the electron density of the azo linkage, making it less susceptible to photo-oxidation.

This guide details the optimized synthesis of the intermediate and its subsequent conversion into a high-performance azo dye, emphasizing process control to minimize polychlorinated and dibenzylated impurities.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.69 g/mol |

| Role | Coupling Component (Nucleophile) |

| Key Hazard | Skin sensitizer, Toxic by inhalation (aniline derivative), Lachrymator (benzyl chloride residue).[1] |

Module A: Synthesis of this compound

The synthesis relies on a controlled nucleophilic substitution (S_N2) of benzyl chloride by 3-chloroaniline.[1] The critical challenge is preventing the formation of the tertiary amine (N,N-dibenzyl-3-chloroaniline).[1]

Reaction Pathway

The reaction is a mono-alkylation.[1] To favor the mono-product, we utilize a slight excess of the aniline and a weak inorganic base to scavenge the HCl byproduct without catalyzing over-alkylation.

Experimental Protocol

Scale: 100 mmol basis

Reagents:

-

3-Chloroaniline (12.75 g, 100 mmol)[1]

-

Benzyl Chloride (11.4 g, 90 mmol) – Limiting reagent to prevent over-alkylation[1]

-

Sodium Bicarbonate (10.0 g, 120 mmol)[1]

-

Water (50 mL)

-

Toluene (30 mL) – Solvent[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.

-

Charging: Add 3-chloroaniline, toluene, and the sodium bicarbonate solution (dissolved in water) to the flask. Heat the biphasic mixture to 85°C with vigorous stirring.

-

Addition: Add benzyl chloride dropwise over 60 minutes. Crucial: Slow addition maintains a low instantaneous concentration of the alkylating agent, favoring mono-substitution.

-

Reflux: After addition, raise temperature to 95-100°C (gentle reflux) for 4 hours.

-

Work-up:

-

Purification: Remove toluene via rotary evaporation. The crude oil contains the product and unreacted 3-chloroaniline.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| High Dibenzyl Impurity | Excess Benzyl Chloride or Reaction too hot/fast.[1][3][5] | Reduce Benzyl Chloride to 0.9 eq; reduce addition rate. |

| Low Yield | Incomplete reaction or hydrolysis of Benzyl Chloride.[3] | Ensure vigorous stirring (mass transfer limited); verify Benzyl Chloride quality. |

| Emulsion Formation | Density similarity between phases. | Add saturated NaCl (brine) to break emulsion during workup. |

Module B: Azo Dye Synthesis (Coupling Reaction)

We will synthesize a model Disperse Red analogue by coupling diazotized 4-Nitroaniline with our synthesized this compound.[1]

Mechanistic Pathway

The synthesis follows the classic Diazotization-Coupling sequence.

-

Diazotization: 4-Nitroaniline is converted to the diazonium salt (

) using nitrous acid generated in situ.[1] -

Coupling: The diazonium ion (electrophile) attacks the this compound (nucleophile) at the para-position relative to the amino group.[1] The steric bulk of the benzyl group and the directing effect of the chlorine atom (meta to coupling site) reinforce para-selectivity.

Visualization of Pathway

The following diagram illustrates the complete synthesis flow from precursors to final dye.

Caption: Workflow for the synthesis of the Disperse Red analogue via this compound intermediate.

Experimental Protocol: The Coupling

Reagents:

-

Diazo Component: 4-Nitroaniline (2.76 g, 20 mmol)[1]

-

Coupling Component: this compound (4.35 g, 20 mmol)[1]

-

Sodium Nitrite (1.5 g)[1]

-

HCl (conc. 37%)[1]

-

Sodium Acetate (Buffer)[1]

Step 1: Diazotization

-

Dissolve 4-nitroaniline in 10 mL water + 6 mL conc. HCl. Heat to dissolve if necessary, then cool rapidly to 0–5°C in an ice bath to precipitate the amine hydrochloride as fine crystals.

-

Add a solution of Sodium Nitrite (1.5 g in 5 mL water) dropwise, maintaining temperature below 5°C.

-

Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).[1] Destroy excess nitrous acid with a pinch of sulfamic acid or urea.

Step 2: Coupling

-

Dissolve this compound (4.35 g) in 20 mL Glacial Acetic Acid . (The intermediate is hydrophobic; acetic acid ensures solubility).

-

Cool the coupling solution to 0–5°C .

-

Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring.

-

pH Control: The coupling of secondary amines is acid-sensitive. As the reaction proceeds, slowly add saturated Sodium Acetate solution to adjust pH to 4.0–5.0 . Do not make it alkaline, or the diazonium salt will decompose.

-

Stir for 2 hours at <10°C, then allow to warm to room temperature overnight.

Step 3: Isolation

-

Pour the reaction mixture into 200 mL ice-cold water.

-

The dye precipitates as a deep red/orange solid.

-

Filter under vacuum.[6] Wash with copious water to remove acid and inorganic salts.

-

Recrystallization: Purify using Ethanol/Water (80:20) to obtain the pure disperse dye.

Characterization & Validation

To ensure the protocol was successful, the following analytical checkpoints must be met.

TLC Analysis

-

Stationary Phase: Silica Gel 60 F254

-

Mobile Phase: Hexane:Ethyl Acetate (8:2)[1]

-

Observation:

-

Starting Material (this compound): High Rf (Non-polar).[1]

-

Product (Azo Dye): Lower Rf (More polar due to azo/nitro groups), distinct red/orange spot.

-

UV-Visible Spectroscopy

The resulting dye exhibits solvatochromism.[1]

-

Lambda max (

): Expected ~460–480 nm (in Methanol).[1] -

Effect of Cl: The 3-chloro group typically causes a slight hypsochromic shift (10-15 nm) compared to the non-chlorinated analogue, but significantly improves sublimation fastness on polyester fibers.[1]

Structure-Activity Relationship (SAR) Diagram[1]

Caption: Functional analysis of the intermediate's substituents in the final dye performance.

References

-

Preparation of Benzylaniline. Organic Syntheses, Coll.[7] Vol. 1, p.102 (1941); Vol. 8, p.38 (1928). Link

-

Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing. (General coupling methodologies). Link

-

Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. BenchChem Protocols. (Analogous halogenated aniline coupling protocols). Link[1]

-

The Synthesis of Azo Dyes. University of New Brunswick Lab Manual. (Standard diazotization/coupling parameters). Link

-

Disperse Dyes. Encyclopedia of Chemical Technology. (Role of hydrophobic amines in disperse dyes). Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. youtube.com [youtube.com]

- 4. longdom.org [longdom.org]

- 5. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Potent Biological Activities of N-benzyl-3-chloroaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The N-benzyl-3-chloroaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these versatile compounds. We delve into their significant antimicrobial and anticancer properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower researchers in the fields of drug discovery and development. This guide is intended to serve as a foundational resource for scientists aiming to explore and expand upon the therapeutic potential of this compound derivatives.

Introduction: The Emergence of a Versatile Pharmacophore

The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the pharmaceutical sciences. In this context, the this compound core has garnered considerable attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The unique combination of a substituted aniline ring and a benzyl moiety provides a flexible framework for structural modifications, allowing for the fine-tuning of physicochemical properties and biological targets.

Initial investigations into this class of compounds have revealed promising activities against a range of pathogens and cancer cell lines. Notably, derivatives have shown significant efficacy against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains, as well as potent cytotoxic effects in various cancer models[1]. This guide will explore the key findings in these areas, offering a detailed examination of the structure-activity relationships (SAR) and the molecular pathways through which these compounds exert their effects.

Synthetic Strategies: Crafting the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a robust and efficient two-step reductive amination process. This method offers high yields and allows for the introduction of a wide variety of substituents on both the aniline and benzyl rings, facilitating the creation of diverse chemical libraries for biological screening.

General Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a general and widely applicable method for the synthesis of this compound derivatives[2].

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Stir the resulting solution or suspension at room temperature for approximately 10 minutes.

-

Gradually heat the reaction mixture to a temperature of 50-70°C and maintain this temperature with continuous stirring for 6-9 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) to confirm the complete consumption of the starting aniline.

-

Upon completion, cool the reaction mixture to 4°C and allow it to stand for 12 hours to facilitate the precipitation of the imine intermediate.

-

Collect the solid product by suction filtration, washing the filter cake twice with cold methanol.

-

Dry the purified imine intermediate under reduced pressure at 50°C.

Step 2: Reduction to the Amine

-

To a solution of the synthesized imine (1 equivalent) in a suitable solvent (e.g., methanol), slowly add sodium borohydride (1-3 equivalents) portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 0.5 to 1 hour.

-

Add dichloromethane (CH₂Cl₂) and continue to stir for an additional 0.5-1 hour.

-

Monitor the reaction by TLC to ensure the complete conversion of the imine.

-

Once the reaction is complete, carefully pour the mixture into crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with purified water and a saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for at least 2 hours.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure at 60°C to yield the final this compound derivative.

Causality in Experimental Choices: The choice of a two-step reductive amination is deliberate. The initial formation of the imine under mild heating allows for a clean and efficient condensation, while the subsequent reduction with a mild reducing agent like sodium borohydride selectively reduces the imine double bond without affecting other functional groups that may be present on the aromatic rings. The use of TLC for reaction monitoring is a critical quality control step, ensuring high conversion and simplifying the subsequent purification process.

Figure 1: General workflow for the synthesis of this compound derivatives via reductive amination.

Antimicrobial Activity: A New Frontier Against Resistant Pathogens

Derivatives of N-benzylaniline have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria[1]. While specific data for a broad range of this compound derivatives is still emerging, a patent for N-benzylaniline derivatives provides valuable insights into their potential.

Quantitative Antimicrobial Data

A study on a series of N-benzylaniline derivatives revealed moderate to strong inhibitory activity against several Gram-positive bacterial strains, including Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, and MRSA. Notably, some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 to 12.5 µM against these pathogens. In contrast, the activity against Gram-negative bacteria and fungi was generally low, with MIC values often exceeding 200 µM[1].

Table 1: Antimicrobial Activity of Representative N-benzylaniline Derivatives [1]

| Compound ID | Target Organism | MIC (µM) |

| Derivative 2 | Staphylococcus aureus | 12.5 |

| Derivative 4 | Bacillus cereus | 6.25 |

| Derivative 7 | MRSA | 12.5 |

| Derivative 8 | Enterococcus faecium | 6.25 |

| Derivative 9 | Staphylococcus aureus | 6.25 |

| Derivative 11 | Bacillus cereus | 12.5 |

| Derivative 12 | MRSA | 6.25 |

This table is a representation of data presented in the patent and highlights the potential of the N-benzylaniline scaffold. Further studies on this compound derivatives are warranted to establish their specific activity profiles.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for the antimicrobial activity of this compound derivatives is an active area of investigation. However, based on the activity profile, which is predominantly against Gram-positive bacteria, it is plausible that these compounds interfere with the bacterial cell wall or cell membrane integrity. The lipophilic nature of the this compound scaffold would facilitate its interaction with the lipid-rich bacterial membrane, potentially leading to disruption of membrane potential, inhibition of essential metabolic processes, or leakage of intracellular components. Further studies, such as membrane depolarization assays and investigations into the inhibition of key bacterial enzymes, are necessary to fully elucidate the molecular targets.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.

-

Suspend the colonies in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity: Targeting Key Cellular Pathways

The N-benzyl aniline scaffold has also been identified as a promising framework for the development of novel anticancer agents. Studies on related structures have pointed towards multiple potential mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.

Inhibition of Tubulin Polymerization

A series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts, structurally related to this compound, have been shown to be potent inhibitors of tubulin polymerization[3]. Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. The disruption of this process leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.

One of the most promising compounds from this series, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, exhibited an IC₅₀ value of 3.5 µM for the inhibition of tubulin polymerization and demonstrated significant cytotoxicity across a wide range of cancer cell lines[3]. This suggests that this compound derivatives could also exert their anticancer effects through a similar mechanism. The anilinoquinazoline derivatives, which share a similar structural motif, have also been shown to bind to the colchicine site of tubulin, further supporting this hypothesis[4].

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer[5][6][7][8]. Small molecule inhibitors that target components of this pathway are therefore of great interest as potential anticancer therapeutics. While direct evidence for the interaction of this compound derivatives with the Wnt/β-catenin pathway is yet to be established, the structural similarities to other known inhibitors suggest this as a plausible mechanism of action.

Figure 3: A simplified representation of the canonical Wnt/β-catenin signaling pathway, a potential target for anticancer derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating extensive chemical libraries for high-throughput screening. The preliminary data on related N-benzylaniline derivatives highlight their potential to combat resistant bacterial strains and to target fundamental cellular processes in cancer, such as tubulin polymerization and key signaling pathways.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: A systematic exploration of substituents on both the aniline and benzyl rings is crucial to establish comprehensive structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for both the antimicrobial and anticancer activities is essential for rational drug design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation drugs to address unmet medical needs in infectious diseases and oncology.

References

-

Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. PubMed. [Link]

- N-benzyl aniline derivative and preparation method and application thereof.

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC - PubMed Central. [Link]

-

Current Chemistry Letters. Digital Medicine Association. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Impactfactor. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. [Link]

-

Synthesis and Antimicrobial Activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

-

Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Science. [Link]

-

Small-molecule synergist of the Wnt/β-catenin signaling pathway. PNAS. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. [Link]

-

Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

-

Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. ResearchGate. [Link]

-

Wnt/beta-catenin signaling and small molecule inhibitors. PubMed. [Link]

-

Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

-

Methylene blue. Wikipedia. [Link]

-

19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. YouTube. [Link]

Sources

- 1. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Benzyl-3-Chloroaniline — Nomenclature, Synthesis, and Pharmaceutical Utility

[1]

Executive Summary

N-benzyl-3-chloroaniline (CAS: 50798-95-3) is a secondary amine intermediate critical to the synthesis of nitrogen-containing heterocycles and pharmaceutical pharmacophores.[1][2] As a derivative of 3-chloroaniline, it serves as a lipophilic building block in medicinal chemistry, particularly in the development of antihistamines, kinase inhibitors, and antimicrobial agents targeting methicillin-resistant Staphylococcus aureus (MRSA).

This guide dissects the nomenclature ambiguity surrounding the compound, provides a validated "Gold Standard" synthetic protocol via reductive amination, and outlines its physicochemical profile for drug development applications.

Part 1: Nomenclature and Chemical Identity[2]

The IUPAC vs. Common Name Conflict

Confusion often arises in the naming of N-substituted anilines due to differing priority rules between CAS indexing and strict IUPAC systematic nomenclature.[2]

-

Common/Semi-Systematic Name (Preferred in Industry): this compound[1][2]

-

Strict IUPAC Name: N-(3-chlorophenyl)-1-phenylmethanamine[1][2]

Synonym & Identifier Matrix

To ensure supply chain accuracy and database interoperability, use the following identifiers:

| Identifier Type | Value | Context |

| CAS Registry Number | 50798-95-3 | Primary Identifier for procurement |

| IUPAC Name | This compound | Standard chemical communication |

| Systematic Name | N-(3-chlorophenyl)benzenemethanamine | Chemical indexing (e.g., SciFinder) |

| Synonyms | 3-Chloro-N-benzylaniline; m-Chlorobenzylaniline | Legacy literature |

| InChI Key | NQIJQQDDQDHYJK-UHFFFAOYSA-N | Digital database integration |

| Molecular Formula | C₁₃H₁₂ClN | Stoichiometry calculations |

Part 2: Physicochemical Profile (In Silico & Experimental)[2]

For drug development, the lipophilicity (LogP) and hydrogen bonding potential are crucial.[2] this compound exhibits properties typical of a lipophilic weak base.[1][2]

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 217.69 g/mol | Fragment-based drug discovery (Rule of 3 compliant) |

| XLogP3 | ~3.8 (Computed) | High lipophilicity; likely good membrane permeability |

| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor binding interactions |

| H-Bond Acceptors | 1 | Interaction with protonated residues |

| Rotatable Bonds | 3 | Conformational flexibility for induced fit binding |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Predicted) | Lower than typical alkyl amines due to electron-withdrawing aryl ring |

Part 3: Synthetic Pathways[1][2]

Strategic Analysis: Alkylation vs. Reductive Amination

Two primary routes exist for synthesis.[1][2][4] The choice depends on the required purity and scale.

-

Route A: Direct Alkylation (Nucleophilic Substitution) [2]

Reaction Logic Diagram

The following diagram illustrates the preferred Reductive Amination pathway, highlighting the critical imine intermediate.

Caption: Figure 1. Stepwise mechanism of Reductive Amination. The formation of the discrete imine species prevents the formation of tertiary amine byproducts common in direct alkylation.

Part 4: Detailed Experimental Protocol (Reductive Amination)

Objective: Synthesis of this compound with >95% purity. Scale: 10 mmol (adaptable).

Reagents & Equipment[1][2]

-

Precursor A: 3-Chloroaniline (1.27 g, 10 mmol)[1]

-

Precursor B: Benzaldehyde (1.06 g, 10 mmol)

-

Reducing Agent: Sodium triacetoxyborohydride (

) (3.18 g, 15 mmol) -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

Charge a flame-dried round-bottom flask with 3-chloroaniline (1.0 equiv) and DCE (0.2 M concentration).

-

Expert Insight: Add activated molecular sieves (4Å) or magnesium sulfate to the mixture to sequester water.[1][2] This drives the equilibrium toward the imine (Schiff base) and improves yield.[2]

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to control exotherm).

-

Add

(1.5 equiv) portion-wise over 10 minutes. -

Why this reagent? Unlike

, sodium triacetoxyborohydride is mild and will not reduce the aldehyde before it reacts with the amine, nor will it reduce the chloro-substituent on the aromatic ring. -

Allow the reaction to warm to RT and stir for 2–4 hours.

-

-

Validation (TLC):

-

Work-up & Purification:

-

Quench the reaction by carefully adding saturated aqueous

.[1][2] -

Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).[1][2]

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.[2] -

Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 100% Hexanes

90:10 Hexanes:EtOAc).[1][2]

-

Part 5: Applications in Drug Discovery[2]

The this compound scaffold acts as a versatile pharmacophore.[1][2] The specific substitution pattern (meta-chloro) influences the electronic density of the aniline ring, modulating metabolic stability and binding affinity.[2]

Key Therapeutic Areas

-

Antimicrobial Agents: N-benzylaniline derivatives have demonstrated reversible inhibitory activity against Gram-positive bacteria, specifically showing selectivity for Methicillin-resistant Staphylococcus aureus (MRSA) .[1][2][3] The lipophilic benzyl group facilitates penetration of the bacterial cell wall.[2]

-

Kinase Inhibition: The scaffold serves as a hinge-binder mimic in various kinase inhibitors, where the NH group acts as a hydrogen bond donor to the kinase backbone.[2]

-

CNS Active Agents: Used as an intermediate for serotonin receptor ligands (5-HT2A/2C) utilized in treating obesity and metabolic disorders.[1][2]

Structural Activity Relationship (SAR) Diagram[1][2]

Caption: Figure 2.[1][2] Pharmacophore analysis of this compound in medicinal chemistry contexts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11506782, this compound. Retrieved from [Link]

-